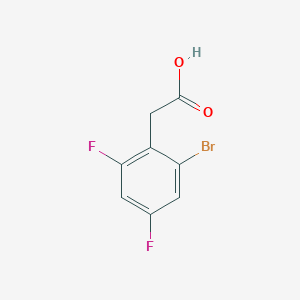

2-(2-Bromo-4,6-difluorophenyl)acetic acid

Description

Contextualization of Halogenated Aromatic Carboxylic Acids as Advanced Synthons

Halogenated aromatic carboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a carboxylic acid functional group. These molecules are of significant interest in organic synthesis due to the unique reactivity imparted by the halogen and carboxylic acid moieties. The presence of halogens, such as bromine and fluorine, on the aromatic ring activates the molecule for various transformations.

The carbon-halogen bond can participate in a wide array of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group, on the other hand, can be readily converted into other functional groups like esters, amides, and acid chlorides, or it can be removed through decarboxylation. This dual functionality allows for a stepwise and controlled elaboration of the molecular structure.

The specific positioning of halogen atoms on the aromatic ring, as seen in 2-(2-Bromo-4,6-difluorophenyl)acetic acid, provides regiochemical control in subsequent reactions. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid, further expanding the synthetic possibilities.

Significance of this compound as a Versatile Synthetic Building Block

This compound is a particularly valuable building block due to its unique substitution pattern. The presence of a bromine atom at the ortho position to the acetic acid side chain, along with two fluorine atoms on the aromatic ring, creates a molecule with distinct reactive handles.

The acetic acid side chain provides another point for diversification. It can be elongated, cyclized, or converted into various functional groups. This versatility makes this compound a crucial intermediate in the synthesis of complex molecules, particularly in the development of new pharmaceutical agents and functional materials. The strategic placement of the bromo and fluoro substituents allows for selective and sequential reactions, enabling the construction of intricate molecular frameworks with high precision. Phenylacetic acid derivatives are important medical intermediates used in the preparation of various drugs. google.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅BrF₂O₂ |

| Molecular Weight | 251.03 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1807078-11-0 |

Overview of Current Academic Research Trajectories for the Chemical Compound

Current academic research involving this compound and structurally related compounds is primarily focused on its application in medicinal chemistry and the development of novel synthetic methodologies.

Medicinal Chemistry: Researchers are exploring the use of this compound as a scaffold for the synthesis of biologically active molecules. The unique combination of lipophilic (bromo and fluoro groups) and hydrophilic (carboxylic acid) features makes it an attractive starting point for designing drug candidates. The ability to functionalize both the aromatic ring and the acetic acid side chain allows for the systematic exploration of the chemical space around this core structure to optimize pharmacological properties. For instance, derivatives of phenylacetic acid are being investigated for their potential as enzyme inhibitors and receptor modulators.

Synthetic Methodology: Organic chemists are continually developing new and more efficient ways to utilize building blocks like this compound. Research in this area includes the development of novel cross-coupling protocols that can be performed under milder conditions with higher yields and selectivity. Furthermore, studies are underway to explore the reactivity of the C-F bonds, which are traditionally considered more challenging to activate than C-Br bonds. The development of methods for the selective functionalization of the C-F bonds in this molecule would significantly expand its synthetic utility.

Another area of investigation is the use of this compound in the synthesis of complex heterocyclic systems. The strategic arrangement of the functional groups in this compound can be exploited to construct fused ring systems and other intricate molecular architectures that are of interest in materials science and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4,6-difluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-6-1-4(10)2-7(11)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRLLEVRABPWJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC(=O)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Bromo 4,6 Difluorophenyl Acetic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 2-(2-Bromo-4,6-difluorophenyl)acetic acid identifies several logical bond disconnections to devise synthetic pathways. The primary disconnections are:

C(aryl)-C(alkyl) Bond: The most straightforward disconnection is the bond between the aromatic ring and the acetic acid side chain. This suggests routes involving the arylation of an acetic acid synthon or the carboxylation/alkylation of an appropriate aromatic precursor.

C(aryl)-Br Bond: A second key disconnection is the bond between the phenyl ring and the bromine atom. This approach would involve the late-stage, regioselective bromination of a (4,6-difluorophenyl)acetic acid precursor.

These disconnections form the basis for the primary synthetic strategies, including building the substitution pattern on a pre-existing phenylacetic acid framework or constructing the acetic acid side chain onto a fully substituted benzene (B151609) ring.

Established Synthetic Routes to the Core Structure

Several established chemical synthesis methods are applicable for the preparation of this compound and its precursors.

Strategies Involving Directed Ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a stabilized aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped by an electrophile.

For the synthesis of the target compound, a plausible route begins with 1-bromo-3,5-difluorobenzene (B42898). The fluorine atoms can act as moderate directing groups. organic-chemistry.org The lithiation is directed to the C2 position, which is ortho to both a fluorine and a bromine atom. The resulting aryllithium species can be quenched with various electrophiles to install the acetic acid side chain.

Plausible Reaction Steps:

Metalation: 1-bromo-3,5-difluorobenzene is treated with a strong lithium amide base like lithium diisopropylamide (LDA) or a strong organolithium base like n-butyllithium at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. researchgate.netuwindsor.ca The base abstracts the proton at the C2 position.

Electrophilic Quench: The generated aryllithium intermediate is reacted with an appropriate electrophile, such as diethyl oxalate, followed by hydrolysis and reduction steps, or with an acetaldehyde (B116499) equivalent followed by oxidation to introduce the acetic acid moiety.

Table 1: Directed Ortho-Metalation Strategy Overview

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 1-Bromo-3,5-difluorobenzene | n-BuLi or LDA, THF, -78°C | 2-Lithio-1-bromo-3,5-difluorobenzene | Regioselective deprotonation |

| 2 | 2-Lithio-1-bromo-3,5-difluorobenzene | 1. Diethyl oxalate; 2. H₃O⁺ | Ethyl 2-(2-bromo-4,6-difluorophenyl)-2-oxoacetate | Introduction of a keto-ester precursor |

| 3 | Ethyl 2-(2-bromo-4,6-difluorophenyl)-2-oxoacetate | e.g., Wolff-Kishner or Clemmensen reduction | This compound | Reduction of the ketone to form the acetic acid side chain |

Halogenation Approaches (e.g., Bromination of Phenylacetic Acid Derivatives)

This approach involves the direct bromination of a phenylacetic acid precursor. The synthesis would begin with (4,6-difluorophenyl)acetic acid, which is not a readily available starting material and would need to be synthesized, for instance, from the corresponding 4,6-difluorobenzyl halide.

Plausible Reaction Steps:

Precursor Synthesis: Preparation of (4,6-difluorophenyl)acetic acid.

Bromination: The precursor is treated with a brominating agent, such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-Bromosuccinimide (NBS) with an acid catalyst. The reaction selectively introduces a bromine atom at the C2 position. A similar method is used for preparing 4-bromophenylacetic acid from phenylacetic acid. wikipedia.org

Table 2: Halogenation Strategy Overview

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | (4,6-difluorophenyl)acetic acid | Br₂, FeBr₃ (catalyst) | This compound | Regioselective bromination of the aromatic ring |

Carboxylation of Halogenated Benzylic Intermediates

This synthetic route builds the acetic acid side chain onto a pre-functionalized aromatic ring. The key intermediate is a 2-bromo-4,6-difluorobenzyl halide.

Plausible Reaction Steps:

Precursor Synthesis: The synthesis starts from 1-bromo-3,5-difluorobenzene. google.comchemsynthesis.com This precursor can undergo Friedel-Crafts acylation followed by reduction to introduce a methyl group, or other multi-step sequences to yield 1-bromo-2-methyl-4,6-difluorobenzene.

Benzylic Halogenation: The methyl group of 1-bromo-2-methyl-4,6-difluorobenzene is subjected to radical bromination using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) to form 2-bromo-1-(bromomethyl)-4,6-difluorobenzene.

Cyanation and Hydrolysis: The resulting benzyl (B1604629) bromide is converted to the corresponding nitrile by reaction with a cyanide salt (e.g., NaCN or KCN). Subsequent acidic or basic hydrolysis of the nitrile furnishes the desired this compound.

Direct Carbonylation: Alternatively, the benzyl halide can be directly carboxylated using carbon monoxide in the presence of a suitable catalyst system, a method demonstrated for the synthesis of similar phenylacetic acids. google.com

Table 3: Carboxylation Strategy Overview

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 1-bromo-2-methyl-4,6-difluorobenzene | NBS, AIBN | 2-bromo-1-(bromomethyl)-4,6-difluorobenzene | Benzylic halogenation |

| 2 | 2-bromo-1-(bromomethyl)-4,6-difluorobenzene | NaCN, DMSO | 2-(2-bromo-4,6-difluorophenyl)acetonitrile | Introduction of nitrile group |

| 3 | 2-(2-bromo-4,6-difluorophenyl)acetonitrile | H₃O⁺, heat | This compound | Hydrolysis of nitrile to carboxylic acid |

Advanced Catalytic Approaches in Compound Synthesis

Modern catalytic methods offer efficient and selective ways to form key bonds in the target molecule.

Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Building Blocks

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. researchgate.net A potential strategy for synthesizing the target compound could involve coupling a suitably functionalized aromatic ring with a synthon for the acetic acid side chain.

For example, a Suzuki or Negishi coupling could be employed. A plausible route might start with a di-halogenated precursor like 1,2-dibromo-4,6-difluorobenzene. A selective cross-coupling reaction could be performed at one of the bromine positions.

Plausible Reaction Steps:

Precursor Synthesis: Preparation of a suitable precursor such as 2-bromo-4,6-difluorophenylboronic acid or a corresponding organozinc reagent.

Cross-Coupling: The organometallic precursor is coupled with an ethyl bromoacetate (B1195939) or a similar C2-synthon in the presence of a palladium catalyst [e.g., Pd(PPh₃)₄] and a base.

Hydrolysis: The resulting ester is hydrolyzed to yield the final carboxylic acid product.

This approach offers high functional group tolerance and selectivity, which is advantageous for complex molecule synthesis. nih.govnih.gov

Table 4: Palladium-Catalyzed Cross-Coupling Overview

| Reaction Type | Aromatic Partner | Coupling Partner | Catalyst/Reagents | Product |

|---|---|---|---|---|

| Suzuki Coupling | 2-Bromo-4,6-difluorophenylboronic acid | Ethyl bromoacetate | Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base | Ethyl 2-(2-bromo-4,6-difluorophenyl)acetate |

| Negishi Coupling | 2-Bromo-4,6-difluorophenylzinc halide | Ethyl bromoacetate | Pd catalyst (e.g., Pd(PPh₃)₄) | Ethyl 2-(2-bromo-4,6-difluorophenyl)acetate |

Transition-Metal-Free Decarboxylative Bromination Methodologies (Analogous Reactions)

The synthesis of aryl bromides from aromatic carboxylic acids via decarboxylative bromination is a fundamental transformation. nih.gov Historically, this reaction, known as the Hunsdiecker reaction, required stoichiometric amounts of heavy metal salts, such as silver, which are costly and environmentally problematic. scientificupdate.comacs.org Recent advancements have led to the development of transition-metal-free alternatives, offering a more economical and sustainable route to these valuable compounds. nih.gov

These modern methods convert electron-rich aromatic and heteroaromatic acids into their corresponding aryl bromides with high efficiency. researchgate.netrsc.org The process typically involves treating the aromatic carboxylic acid with a brominating agent in the presence of a base, avoiding the need for transition metals. scientificupdate.com For instance, a variety of aromatic carboxylic acids can be decarboxylatively brominated using tetrabutylammonium (B224687) tribromide in the presence of potassium phosphate (B84403) in acetonitrile (B52724) at elevated temperatures, achieving yields from 70-99%. scientificupdate.com Unlike the classical Hunsdiecker reaction, which is believed to proceed through a radical pathway, mechanistic studies on these metal-free alternatives suggest a concerted mechanism that does not involve radical intermediates. scientificupdate.comresearchgate.net This approach is attractive for its simplicity, low cost, and scalability. nih.gov

The table below summarizes the conditions and outcomes for the transition-metal-free decarboxylative bromination of various aromatic acids, demonstrating the broad applicability of this methodology.

| Starting Aromatic Acid | Brominating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Methoxybenzoic acid | Tetrabutylammonium tribromide | K₃PO₄ | Acetonitrile | 100 | 16 | 99 |

| 2-Naphthoic acid | Tetrabutylammonium tribromide | K₃PO₄ | Acetonitrile | 100 | 16 | 85 |

| Thiophene-2-carboxylic acid | Tetrabutylammonium tribromide | K₃PO₄ | Acetonitrile | 100 | 16 | 78 |

| Indole-5-carboxylic acid | Tetrabutylammonium tribromide | K₃PO₄ | Acetonitrile | 100 | 16 | 70 |

Novel and Green Chemistry Approaches

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of halogenated phenylacetic acid derivatives and their precursors, novel approaches such as photohalogenation and biocatalysis offer significant advantages over traditional methods.

Photohalogenation is a powerful technique for the synthesis of halogenated precursors. This method utilizes light energy to initiate a radical halogenation reaction. A relevant application is the synthesis of 2,3-difluorophenylacetic acid, which begins with the photohalogenation of 2,3-difluoro toluene (B28343) to produce a 2,3-difluoro benzyl halide. google.com This reaction is typically carried out by treating the starting material with a halogenating agent, such as chlorine or bromine, under an ultraviolet light source. google.com The process can be conducted with or without a solvent; suitable solvents include carbon tetrachloride. google.com The resulting benzyl halide is a key intermediate that can be subsequently converted to the desired phenylacetic acid derivative through reactions like carbonylation. google.com This approach avoids harsher reagents and conditions often associated with other halogenation methods.

Biocatalysis represents a cornerstone of green chemistry, employing enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. For the synthesis of fluorinated precursors, biocatalytic methods are particularly promising. Enzymes such as fluorinases can catalyze the formation of carbon-fluorine bonds, producing valuable organofluorine compounds like fluoroacetic acid. researchgate.net

Furthermore, advanced multi-enzyme strategies have been developed for biocatalytic fluoroalkylation. sioc.ac.cn This involves using engineered enzymes, such as human methionine adenosyltransferase (hMAT2A) variants, to create fluorinated S-adenosyl-L-methionine (SAM) cofactors. sioc.ac.cn These cofactors can then be used by SAM-dependent methyltransferases to attach fluoroalkyl groups to various organic molecules, including complex drug compounds, with high efficiency and selectivity. sioc.ac.cn Such biocatalytic systems operate in aqueous media at or near ambient temperatures, significantly reducing the environmental impact compared to conventional chemical synthesis. researchgate.net

The table below illustrates examples of biocatalytic transformations relevant to the synthesis of fluorinated precursors.

| Biocatalytic Approach | Enzyme(s) | Precursor Generated | Key Advantage |

| Direct Fluorination | Fluorinase | Fluoroacetic acid | Direct C-F bond formation under mild conditions. researchgate.net |

| Fluoroalkylation | Engineered hMAT2A and Methyltransferases | Fluoroalkylated organic molecules | High selectivity for complex molecules; green reaction conditions. sioc.ac.cn |

| Tandem Aldol Addition/Reduction | Aldolases and Ketoreductases | Chiral 2-hydroxy-4-butyrolactone derivatives | Stereodivergent synthesis from simple achiral starting materials. acs.org |

Optimization of Reaction Conditions, Yields, and Purity Profiles

The successful synthesis of a target compound like this compound relies heavily on the systematic optimization of reaction conditions to maximize yield and purity while minimizing side-product formation. Key parameters that are typically investigated include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.

The optimization process often involves a series of experiments where one parameter is varied while others are kept constant to determine its effect on the reaction outcome. For example, in oxidative coupling reactions for synthesizing dihydrobenzofuran neolignans, different solvents, oxidants, and temperatures were evaluated to find the most efficient conditions. scielo.br It was found that acetonitrile was a superior solvent to a benzene/acetone mixture, and the reaction time could be reduced from 20 hours to 4 hours without compromising the yield. scielo.br

Similarly, the choice and amount of additives or catalysts can have a dramatic effect on reaction efficiency and selectivity. researchgate.net In some cases, the combination of a specific Lewis acid and a base is crucial for achieving the desired reactivity. researchgate.net The careful selection of these parameters is essential for developing a robust, efficient, and scalable synthetic process.

The following table demonstrates an example of reaction condition optimization, showing how varying a single parameter can influence the yield and enantiomeric excess (ee) of a product in a catalytic reaction.

| Entry | Parameter Varied | Condition | Yield (%) | Purity/Selectivity |

| 1 | Oxidant | AgOAc | 4 | Low |

| 2 | Oxidant | Ag₂O | 97 | High |

| 3 | Solvent | Benzene/Acetone | 31 | Moderate |

| 4 | Solvent | Acetonitrile | >95 (conversion) | High |

| 5 | Temperature | Room Temperature | Good | Good |

| 6 | Temperature | Reflux (85 °C) | Excellent | Excellent |

| (Data adapted from analogous optimization studies) scielo.br |

Chemical Reactivity and Derivatization Strategies of 2 2 Bromo 4,6 Difluorophenyl Acetic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the reactivity of 2-(2-bromo-4,6-difluorophenyl)acetic acid, allowing for a variety of functional group interconversions.

Esterification and Amidation for Conjugate Formation

The carboxylic acid functionality of this compound can be readily converted to esters and amides, which are fundamental reactions for the formation of conjugate molecules.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. For more sensitive substrates or when milder conditions are required, coupling agents like dicyclohexylcarbodiimide (DCC) can be employed.

Amidation , the formation of an amide bond, is a critical reaction in the synthesis of peptides and other biologically relevant molecules. Direct reaction of this compound with an amine is generally not efficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine. Alternatively, a wide array of coupling reagents can be used to facilitate amide bond formation under milder conditions. These reagents include carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., BOP, HBTU). The choice of coupling reagent and reaction conditions can be tailored to the specific amine and the desired complexity of the final conjugate.

| Reagent Class | Specific Example | Typical Conditions | Product |

| Acid Catalyst | H₂SO₄ | Excess alcohol, heat | Ester |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Alcohol, room temperature | Ester |

| Acyl Halide Precursor | Thionyl Chloride (SOCl₂) | Inert solvent, then amine | Amide |

| Peptide Coupling Reagent | HBTU | Amine, base (e.g., DIEA), DMF | Amide |

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, providing access to different classes of compounds.

The reduction to the corresponding primary alcohol , 2-(2-bromo-4,6-difluorophenyl)ethanol, requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reducing agent that can selectively reduce carboxylic acids in the presence of other functional groups like esters.

The reduction to the aldehyde , 2-(2-bromo-4,6-difluorophenyl)acetaldehyde, is a more delicate transformation as aldehydes are themselves susceptible to further reduction. This partial reduction can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, and then using a less reactive reducing agent. For instance, the Rosenmund reduction of the corresponding acyl chloride, using hydrogen gas and a poisoned palladium catalyst (e.g., Pd/BaSO₄ with quinoline), can yield the aldehyde. Another approach involves the use of sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures on the ester derivative.

| Target Product | Reagent | Typical Conditions |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF |

| Primary Alcohol | Borane-Tetrahydrofuran Complex (BH₃·THF) | THF |

| Aldehyde (from acyl chloride) | H₂, Pd/BaSO₄, quinoline (Rosenmund) | Toluene (B28343), heat |

| Aldehyde (from ester) | Diisobutylaluminium Hydride (DIBAL-H) | Toluene or CH₂Cl₂, low temperature |

Decarboxylation Pathways and Radical Functionalization

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a useful synthetic strategy. While simple phenylacetic acids are relatively stable to heat, decarboxylation can be induced under specific conditions, often involving radical intermediates.

Photoredox catalysis has emerged as a powerful tool for the decarboxylation of carboxylic acids under mild conditions. In this approach, a photocatalyst absorbs visible light and initiates a single-electron transfer process with the carboxylate, leading to the formation of a carboxyl radical. This radical readily loses CO₂ to generate a benzylic radical. This highly reactive intermediate can then be trapped by a variety of radical acceptors, allowing for a range of radical functionalization reactions. For example, the benzylic radical can be coupled with electron-deficient alkenes (Giese reaction), undergo atom transfer radical addition (ATRA), or be trapped by other radical species.

Reactions at the Aromatic Ring

The bromine atom on the phenyl ring of this compound is a key handle for the construction of more complex molecular architectures through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions of the Bromo-Substituent

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. stackexchange.com It involves the coupling of an organoboron compound (typically a boronic acid or a boronic ester) with an organic halide in the presence of a palladium catalyst and a base. stackexchange.comwikipedia.org The bromo-substituent of this compound makes it an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. A variety of palladium catalysts, ligands, bases, and solvent systems can be employed, and the optimal conditions depend on the specific coupling partners.

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the cross-coupling |

| Organoboron Reagent | Arylboronic acids, vinylboronic acids | Source of the new carbon substituent |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF, Water | Provides the reaction medium |

Other Palladium-Catalyzed Cross-Couplings (e.g., Heck, Sonogashira)

Beyond the Suzuki-Miyaura reaction, the bromo-substituent of this compound can participate in other important palladium-catalyzed cross-coupling reactions.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org This reaction is typically carried out in the presence of a palladium catalyst and a base. The reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. nih.govwikipedia.org This reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst, along with a base such as an amine. nih.gov The reaction provides a direct route to substituted alkynes, which are valuable intermediates in organic synthesis. Copper-free Sonogashira protocols have also been developed. wikipedia.org

| Reaction | Coupling Partner | Key Reagents | Product Type |

| Heck Reaction | Alkene | Pd catalyst, base | Substituted Alkene |

| Sonogashira Reaction | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | Substituted Alkyne |

Nucleophilic Aromatic Substitution (SNAr) with Fluoro-Substituents

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org In the case of this compound, the phenyl ring is highly activated for SNAr due to the presence of two strongly electron-withdrawing fluorine atoms and, to a lesser extent, the bromo and acetic acid groups. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com

The SNAr mechanism typically involves two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group. libretexts.org For a successful SNAr reaction, the electron-withdrawing substituents must be located ortho or para to the leaving group to provide effective resonance stabilization for the intermediate anion. libretexts.org

In this molecule, both fluorine atoms are ortho and para to each other and are positioned ortho to the bromine and the acetic acid group. While bromine is often a good leaving group, in the context of SNAr, fluorine is surprisingly effective. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic, facilitating the initial nucleophilic attack, which is typically the rate-determining step. masterorganicchemistry.comyoutube.com The reactivity order for leaving groups in activated SNAr reactions is often F > Cl > Br > I. masterorganicchemistry.com

Therefore, a nucleophile is expected to preferentially attack the carbon bearing a fluorine atom rather than the one bonded to bromine. The fluorine at the C4 position is para to the fluorine at C6 and ortho to the bromine, while the fluorine at C6 is para to the bromine and ortho to the acetic acid group. Both positions are activated, and substitution could potentially occur at either C4 or C6, depending on the specific nucleophile and reaction conditions.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Potential Product |

|---|---|

| RO⁻ (Alkoxide) | 2-(2-Bromo-4-alkoxy-6-fluorophenyl)acetic acid or 2-(2-Bromo-6-alkoxy-4-fluorophenyl)acetic acid |

| R₂NH (Amine) | 2-(2-Bromo-4-(dialkylamino)-6-fluorophenyl)acetic acid or 2-(2-Bromo-6-(dialkylamino)-4-fluorophenyl)acetic acid |

Further Electrophilic Aromatic Substitution (if applicable, e.g., nitration)

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The feasibility of such a reaction on this compound is severely limited. The phenyl ring is heavily substituted with three deactivating halogen atoms (Br and two F) and an acetic acid group (-CH₂COOH), which also deactivates the ring.

Halogens are deactivating due to their inductive electron-withdrawing effect, which outweighs their resonance-donating effect, thus decreasing the rate of electrophilic attack. wikipedia.org Similarly, the carboxylic acid group is deactivating. The cumulative effect of these four deactivating groups makes the aromatic ring extremely electron-deficient and therefore unreactive towards most electrophiles.

Furthermore, even if a reaction could be forced under harsh conditions (e.g., using strong acids and high temperatures), the directing effects of the existing substituents would come into play. Halogens are ortho-, para-directors, while the acetic acid group is a meta-director.

The only available position for substitution is C5. This position is meta to the acetic acid group, ortho to the fluorine at C4, and meta to the bromine at C2. Given the strong deactivation of the ring, standard EAS reactions like nitration or further halogenation are considered highly unlikely to proceed under typical laboratory conditions. youtube.com

Reactivity of the Methylene (B1212753) Bridge (Alpha-Carbon)

The methylene bridge (-CH₂-) in the acetic acid moiety, specifically the carbon atom alpha to the carboxyl group, is another key site of reactivity. The protons attached to this α-carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Deprotonation by a suitable base yields a resonance-stabilized enolate anion, which is a potent nucleophile.

α-Bromination and Subsequent Nucleophilic Displacement

The α-carbon of carboxylic acids can be halogenated, most commonly via the Hell-Volhard-Zelinsky reaction. This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds through an acyl bromide intermediate, which readily enolizes, allowing for bromination at the α-position. Subsequent hydrolysis yields the α-bromo carboxylic acid.

Applying this to this compound would produce 2-bromo-2-(2-bromo-4,6-difluorophenyl)acetic acid. This resulting α-bromo derivative is a valuable intermediate for further synthesis. The bromine atom at the α-position is susceptible to nucleophilic displacement, typically via an Sₙ2 mechanism. This allows for the introduction of a wide variety of functional groups at the α-position.

Table 3: Examples of Nucleophilic Displacement at the α-Bromo Position

| Reagent/Nucleophile | Product |

|---|---|

| H₂O / OH⁻ | 2-Hydroxy-2-(2-bromo-4,6-difluorophenyl)acetic acid |

| NH₃ | 2-Amino-2-(2-bromo-4,6-difluorophenyl)acetic acid |

| CN⁻ | 2-Cyano-2-(2-bromo-4,6-difluorophenyl)acetic acid |

Condensation and Alkylation Reactions at the α-Position

The acidity of the α-protons allows for the formation of an enolate, which can act as a nucleophile in various carbon-carbon bond-forming reactions.

Alkylation: After deprotonation with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the resulting enolate can be alkylated by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). youtube.com This reaction introduces an alkyl group at the α-position. If two α-protons are present, a second alkylation can be performed.

Condensation: Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. unizin.org The enolate of this compound (or its corresponding ester) can participate in reactions such as the aldol condensation with aldehydes or ketones. This would result in the formation of a β-hydroxy carboxylic acid (or ester), which can subsequently be dehydrated to form an α,β-unsaturated compound.

Chemo-, Regio-, and Stereoselectivity in Chemical Transformations

The presence of multiple reactive sites in this compound makes selectivity a crucial consideration in its chemical transformations. masterorganicchemistry.com

Chemoselectivity refers to the preferential reaction of one functional group over another. masterorganicchemistry.com By choosing appropriate reagents and conditions, specific sites can be targeted. For instance:

Reaction with a strong nucleophile in a polar aprotic solvent would favor SNAr on the aromatic ring.

Using PBr₃/Br₂ would selectively brominate the α-carbon.

Treating the molecule with an alcohol under acidic conditions would lead to esterification of the carboxylic acid group without affecting the rest of the molecule.

Using a strong base like LDA at low temperatures would selectively deprotonate the α-carbon for alkylation.

Regioselectivity is concerned with the position of bond formation. masterorganicchemistry.com

In SNAr reactions, the question of which fluorine atom is displaced is a matter of regioselectivity. The electronic and steric environment around each fluorine atom will influence the site of nucleophilic attack.

In the unlikely event of an EAS reaction, the directing effects of the substituents would determine the position of the incoming electrophile, which would be the C5 position.

Stereoselectivity deals with the preferential formation of one stereoisomer over another. masterorganicchemistry.com

If the α-carbon is alkylated with a group other than the existing hydrogen, a new stereocenter is created, leading to a racemic mixture of enantiomers. Achieving stereoselectivity would require the use of chiral auxiliaries, catalysts, or reagents.

For instance, the substitution of α-bromoarylacetates can proceed with high stereoselectivity under certain conditions, allowing for the synthesis of enantioenriched products. rsc.org

Advanced Structural Elucidation and Spectroscopic Characterization of 2 2 Bromo 4,6 Difluorophenyl Acetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a molecule like 2-(2-Bromo-4,6-difluorophenyl)acetic acid, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional experiments, is essential for a complete and unambiguous assignment of all atomic sites.

¹H and ¹³C NMR for Full Structural Assignment

The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the methylene (B1212753) protons (CH₂) of the acetic acid side chain and the protons on the aromatic ring. The methylene protons would appear as a singlet, with its chemical shift influenced by the adjacent electron-withdrawing carboxylic acid and the substituted phenyl ring. The aromatic region would display signals corresponding to the two protons on the phenyl ring. Due to the substitution pattern, these protons would likely exhibit complex splitting patterns arising from coupling to each other (³JHH) and to the fluorine atoms (JHF).

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum would show signals for the carboxyl carbon (COOH), the methylene carbon (CH₂), and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atoms bonded to the highly electronegative fluorine atoms (C4, C6) are expected to show large chemical shifts and will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF). The carbon attached to the bromine atom (C2) will also be shifted, while the remaining aromatic carbons (C1, C3, C5) will have distinct chemical shifts reflecting their positions relative to the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Multiplicity (due to J-coupling with F) |

| COOH | 10-12 | br s | ~175 | s |

| CH₂ | ~3.8 | s | ~35 | t (²JCF) |

| C1 | - | - | ~120 | t (²JCF) |

| C2 | - | - | ~118 | d (²JCF) |

| C3 | ~7.2 | t | ~125 | d (³JCF) |

| C4 | - | - | ~160 | d (¹JCF) |

| C5 | ~7.0 | t | ~115 | dd (²JCF, ⁴JCF) |

| C6 | - | - | ~160 | d (¹JCF) |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet

¹⁹F NMR for Electronic Environment Analysis of Fluorine Atoms

¹⁹F NMR is particularly sensitive to the local electronic environment of fluorine atoms, making it a powerful tool for probing fluorinated compounds. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, providing high sensitivity. nih.gov For this compound, the two fluorine atoms at positions 4 and 6 are chemically equivalent due to free rotation around the C1-CH₂ bond. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides insight into the electron density at the fluorine atoms, which is modulated by the bromine atom and the acetic acid group. The signal would likely appear as a triplet due to coupling with the two adjacent aromatic protons (H3 and H5).

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Spin Systems

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks. For this molecule, COSY would show a cross-peak between the aromatic protons H3 and H5, confirming their connectivity within the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show a clear correlation peak between the methylene protons and the CH₂ carbon, and between the aromatic protons (H3, H5) and their respective carbons (C3, C5).

The methylene protons to the carboxyl carbon (COOH).

The methylene protons to the aromatic carbons C1, C2, and C6.

The aromatic proton H3 to carbons C1, C2, C4, and C5.

The aromatic proton H5 to carbons C1, C3, C4, and C6.

These combined 2D techniques provide an unambiguous map of the molecular structure, confirming the substitution pattern on the phenyl ring and the connectivity of the acetic acid side chain.

Solid-State NMR for Polymorph Characterization and Supramolecular Interactions

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) provides detailed insights into the structure and dynamics in the crystalline state. nih.gov This is particularly important for identifying and characterizing different crystalline forms, or polymorphs, which can have different physical properties.

In ssNMR, the chemical shifts of ¹³C and ¹⁹F are highly sensitive to the local molecular environment, including conformation and intermolecular packing. nih.gov Therefore, different polymorphs of this compound would exhibit distinct ssNMR spectra. Furthermore, ssNMR can be used to probe supramolecular interactions. For instance, the formation of hydrogen bonds involving the carboxylic acid group would lead to measurable changes in the ¹³C chemical shift of the carboxyl carbon and the ¹H chemical shift of the acidic proton, providing direct evidence of this interaction in the solid state.

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's absolute conformation. For this compound, a crystal structure would confirm the planar geometry of the phenyl ring and the spatial orientation of the bromo, fluoro, and acetic acid substituents. A key conformational feature that would be determined is the torsion angle between the plane of the phenyl ring and the plane of the carboxyl group, which is often twisted in related phenylacetic acid structures. nih.gov

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice. This packing is dictated by a variety of non-covalent intermolecular interactions that define the supramolecular architecture.

Hydrogen Bonding: Carboxylic acids commonly form strong O-H···O hydrogen bonds. In the crystal structure of this compound, it is highly probable that molecules will form centrosymmetric dimers, where the carboxylic acid groups of two molecules are linked by a pair of these hydrogen bonds. nih.gov This is a very robust and common structural motif for this functional group.

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. This occurs because the electron density around the bromine atom is anisotropically distributed, creating a region of positive electrostatic potential (a "sigma-hole") along the extension of the C-Br bond. youtube.com This positive region can interact favorably with a Lewis base, such as the carbonyl oxygen of a neighboring carboxylic acid group, forming a C-Br···O halogen bond. nih.govmdpi.com The directionality of this interaction is a key feature, with the C-Br···O angle typically being close to 180°.

The interplay of these hydrogen bonds, halogen bonds, and π-stacking interactions would create a complex and stable three-dimensional network in the solid state.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Geometry |

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | O···O distance: ~2.6-2.8 Å; O-H···O angle: ~170-180° |

| Halogen Bond | C-Br | O=C (Carboxyl) | Br···O distance: < Sum of van der Waals radii (~3.37 Å); C-Br···O angle: ~160-180° |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Interplanar distance: ~3.3-3.8 Å |

Conformational Analysis in the Solid State

The three-dimensional arrangement of a molecule in its crystalline form, known as its solid-state conformation, is crucial for understanding its physical properties and intermolecular interactions. This conformation is dictated by a delicate balance of intramolecular forces, such as steric hindrance, and intermolecular forces, like hydrogen bonding and crystal packing effects. For this compound, the key conformational feature is the relative orientation of the acetic acid side chain with respect to the substituted phenyl ring.

While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of closely related structures provides significant insight. For instance, in the crystal structure of 2-(2-bromophenyl)acetic acid, the carboxyl group is significantly twisted out of the plane of the benzene (B151609) ring, with a reported torsion angle of 76.2(3)°. nih.gov This deviation from planarity is a direct consequence of the steric repulsion between the bulky bromine atom at the ortho position and the acetic acid side chain.

In the case of this compound, even greater steric hindrance is anticipated. The presence of a bromine atom and a fluorine atom, both at ortho positions (2- and 6- positions, respectively) to the acetic acid group, imposes significant spatial constraints. This would compel the acetic acid moiety to adopt a conformation where it is rotated substantially out of the phenyl ring's plane to minimize steric strain. The resulting conformation is a critical factor that influences the crystal packing arrangement. In the solid state, phenylacetic acid derivatives commonly form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov It is highly probable that this compound follows this pattern, with the specific torsion angle being a defining characteristic of its crystal structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the differentiation between molecules with the same nominal mass but different atomic compositions.

For this compound, the molecular formula is C₈H₅BrF₂O₂. A key feature in its mass spectrum is the isotopic signature of bromine, which naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for the molecular ion, providing a clear marker for the presence of a single bromine atom in the molecule.

HRMS analysis would provide precise mass measurements for these isotopic peaks, which can be compared against theoretically calculated values to confirm the molecular formula. The calculated exact masses for the molecular ion [M]⁺ of this compound are detailed in the table below. The experimental observation of ions at these high-accuracy m/z values would serve as definitive evidence for the compound's elemental formula.

| Ion Formula | Isotope Composition | Calculated Exact Mass (Da) |

| [C₈H₅⁷⁹BrF₂O₂]⁺ | ¹²C₈ ¹H₅ ⁷⁹Br ¹⁹F₂ ¹⁶O₂ | 250.9441 |

| [C₈H₅⁸¹BrF₂O₂]⁺ | ¹²C₈ ¹H₅ ⁸¹Br ¹⁹F₂ ¹⁶O₂ | 252.9421 |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Polymorphism

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound. These methods are powerful for identifying functional groups and investigating solid-state phenomena such as polymorphism. sci-hub.stresearchgate.net

The spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent functional groups. The carboxylic acid group will produce a strong C=O stretching vibration and a broad O-H stretching band, the latter being indicative of the strong hydrogen bonding present in the solid-state dimeric structure. The aromatic ring will have distinct C-H and C=C stretching vibrations, while the carbon-halogen bonds will show characteristic C-F and C-Br stretching frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Carboxylic Acid (O-H) | O-H Stretch | 3300 - 2500 (broad) | The broadness is characteristic of strong intermolecular hydrogen bonding in the solid-state dimer. nih.gov |

| Carboxylic Acid (C=O) | C=O Stretch | 1720 - 1680 | This is a strong, sharp absorption in the IR spectrum, typical for a hydrogen-bonded carboxylic acid. mdpi.com |

| Carboxylic Acid (C-O) | C-O Stretch | 1320 - 1210 | Coupled with O-H in-plane bending. |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | A series of bands indicating the aromatic nature of the phenyl ring. |

| Carbon-Fluorine | C-F Stretch | 1250 - 1000 | Strong absorptions are expected due to the high electronegativity of fluorine. |

| Carbon-Bromine | C-Br Stretch | 680 - 515 | Typically found in the lower frequency (fingerprint) region of the spectrum. |

Furthermore, FT-IR and Raman spectroscopy are highly sensitive to the crystalline environment of the molecule. Polymorphism, the ability of a compound to exist in two or more different crystal structures, can be readily detected using these techniques. sci-hub.stamericanpharmaceuticalreview.com Different polymorphs will have distinct arrangements of molecules in the crystal lattice, leading to variations in intermolecular interactions. researchgate.net These variations affect the vibrational modes, causing observable differences in the spectra, such as:

Band Shifts: Changes in the strength of hydrogen bonding or other intermolecular forces can shift the position of key vibrational bands, particularly the O-H and C=O stretches.

Band Splitting: If the unit cell of one polymorph contains more than one symmetrically non-equivalent molecule, vibrational bands may split into multiple components.

Appearance/Disappearance of Bands: Changes in molecular symmetry or selection rules between different crystal forms can cause certain bands to appear or disappear in the IR or Raman spectra.

Therefore, a thorough analysis of the vibrational spectra can not only confirm the presence of the expected functional groups in this compound but also serve as a critical tool for identifying and differentiating potential polymorphic forms. americanpharmaceuticalreview.com

Computational and Theoretical Investigations of 2 2 Bromo 4,6 Difluorophenyl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity PredictionDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can predict a variety of chemical properties.

Spectroscopic Property Prediction (NMR, IR)DFT calculations can predict spectroscopic data, which can be compared with experimental results to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions for 2-(2-Bromo-4,6-difluorophenyl)acetic acid would depend on the electronic environment of each nucleus, which is heavily influenced by the electronegative halogen substituents.

IR (Infrared): DFT can compute the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. This would help in assigning the peaks in an experimental IR spectrum to specific functional groups, such as the C=O and O-H stretches of the carboxylic acid and the C-Br and C-F stretches.

Conformational Analysis using Molecular Mechanics and DynamicsThe acetic acid side chain of this compound can rotate relative to the phenyl ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

Molecular Mechanics (MM): This method uses classical physics to estimate the potential energy of different conformers. A systematic search would identify low-energy structures.

Molecular Dynamics (MD): MD simulations model the movement of atoms over time, providing insight into the flexibility of the molecule and the transitions between different conformations.

Supramolecular Interactions and Self-Assembly Predictionmdpi.com

While specific computational studies on the supramolecular interactions and self-assembly of this compound are not extensively available in the reviewed literature, theoretical predictions can be formulated based on the well-understood behavior of its constituent functional groups and analogies to similar halogenated aromatic compounds. The molecular structure, featuring a carboxylic acid group, a phenyl ring, and halogen atoms (bromine and fluorine), dictates the potential for a rich variety of non-covalent interactions that govern its self-assembly into larger supramolecular architectures.

Computational models and theoretical studies on related molecules, such as substituted benzopyrans and other halogenated compounds, highlight the significant role of hydrogen bonding, halogen bonding, and π-π stacking interactions in determining the crystal packing and self-assembly in the solid state. rsc.org The interplay of these forces is crucial for the prediction of the resulting supramolecular structures.

Predicted Intermolecular Interactions:

The primary intermolecular interactions expected to drive the self-assembly of this compound are:

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of robust dimeric synthons, a common and highly predictable motif in the crystal structures of carboxylic acids.

Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atoms, can act as halogen bond donors, interacting with electron-rich sites such as the carbonyl oxygen of the carboxylic acid group on a neighboring molecule. The strength and directionality of these interactions can be computationally modeled.

Other Weak Interactions: Weaker interactions, such as C-H···O and C-H···F hydrogen bonds, as well as dipole-dipole interactions originating from the polar C-Br and C-F bonds, are also expected to play a role in fine-tuning the molecular packing.

Self-Assembly Prediction:

Based on these potential interactions, it is predicted that this compound will self-assemble into well-defined structures. The primary and most stable motif is likely to be the carboxylic acid dimer formed via strong O-H···O hydrogen bonds. These dimers would then further assemble through a combination of halogen bonds and π-π stacking interactions, leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

The following table summarizes the predicted supramolecular interactions and their potential significance in the self-assembly of this compound.

| Interaction Type | Donor | Acceptor | Predicted Significance |

| Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Primary; likely to form strong dimeric synthons. |

| Halogen Bond | C-Br | Carboxylic Acid (C=O), C-F | Secondary; contributes to linking the primary synthons. |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Secondary; influences the packing of aromatic cores. |

| Weak C-H···O/F | C-H (Aromatic/Aliphatic) | Carboxylic Acid (C=O), C-F | Tertiary; provides additional stabilization to the crystal lattice. |

It is important to emphasize that these are predictions based on the known chemistry of the functional groups present in the molecule. Detailed experimental crystallographic data, supported by specific computational studies on this compound, would be necessary to fully elucidate its precise supramolecular structure and self-assembly behavior.

Applications of 2 2 Bromo 4,6 Difluorophenyl Acetic Acid in Academic Research and Development

A Pivotal Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of bromo and difluoro substituents on the phenylacetic acid backbone makes 2-(2-Bromo-4,6-difluorophenyl)acetic acid a highly versatile intermediate in organic synthesis. These functional groups provide reactive handles for a variety of chemical transformations, allowing for the construction of intricate molecular architectures.

A Precursor to Innovative Scaffolds in Medicinal Chemistry Research

In the realm of medicinal chemistry, the quest for novel therapeutic agents is relentless. This compound serves as a foundational element in the synthesis of diverse heterocyclic compounds, which are core structures in many drug candidates. The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl groups. This versatility is crucial for creating libraries of compounds for biological screening.

For instance, related difluorophenylacetic acid derivatives have been utilized in the synthesis of α-azidoacetophenones, which are precursors to a range of nitrogen-containing heterocycles. sigmaaldrich.com Furthermore, the synthesis of N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea, a compound with potential biological activity, highlights the utility of the difluorophenylacetic acid motif. sigmaaldrich.com

Research has also demonstrated the use of bromo-functionalized aromatic compounds in the development of inhibitors for enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in inflammation and cancer therapy. frontiersin.org The synthetic strategy often involves a Suzuki-Miyaura cross-coupling reaction where the bromo-substituted phenylacetic acid derivative is a key reactant. This approach allows for the systematic modification of the molecular structure to optimize biological activity.

| Precursor Compound | Synthetic Transformation | Resulting Scaffold/Compound | Potential Application |

| 2,6-Difluorophenylacetic acid | Reaction with oxalyl chloride followed by sodium azide (B81097) and subsequent reactions | α-Azidoacetophenones | Precursors to various nitrogen-containing heterocycles |

| 2,6-Difluorophenylacetic acid | Multi-step synthesis | N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea | Undisclosed biological activity |

| Bromo-substituted phenylacetic acid derivatives | Suzuki-Miyaura cross-coupling | Biaryl-substituted acetic acid derivatives | mPGES-1 inhibitors for inflammation and cancer |

A Building Block for the Next Generation of Agrochemical Intermediates

The development of effective and environmentally benign agrochemicals is a critical area of research. Fluorinated organic molecules are of considerable interest in this sector due to their enhanced biological activity and metabolic stability. While direct applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs are found in advanced agrochemical intermediates.

The synthesis of fluorinated azaheterocycles, such as pyrazoles and pyridones, which are known to exhibit fungicidal and herbicidal properties, can be envisioned starting from precursors like this compound. nih.gov The bromo- and fluoro-substituents can influence the electronic properties and lipophilicity of the final molecule, which are key determinants of its efficacy and environmental fate. For example, a patent describes the synthesis of bromofluoroacetic acid as a raw material for phytosanitary products, underscoring the relevance of such structures in the agrochemical industry. google.com Furthermore, research into novel fungicides has explored compounds containing a p-trifluoromethylphenyl moiety, indicating the importance of fluorinated phenyl derivatives in this field. scielo.org.mx

Expanding the Frontiers of Materials Science Research

The unique electronic and structural properties imparted by the bromine and fluorine atoms make this compound an attractive candidate for the development of advanced materials. Its applications in this domain are emerging, with potential uses in functionalized polymers, coordination chemistry, and organic electronics.

A Monomer for the Creation of Functionalized Polymers

While specific examples of the direct polymerization of this compound are not yet prevalent in the literature, its potential as a monomer for creating functionalized polymers is significant. The carboxylic acid group can participate in condensation polymerizations to form polyesters or polyamides. The bromine and fluorine atoms on the phenyl ring would then be incorporated into the polymer backbone, imparting unique properties such as flame retardancy, thermal stability, and altered solubility.

Furthermore, the bromine atom can serve as a site for post-polymerization modification through techniques like atom transfer radical polymerization (ATRP) or other cross-coupling reactions. This would allow for the grafting of other polymer chains or the introduction of specific functional groups, leading to the creation of materials with tailored properties for a variety of applications. The principles of ring-opening polymerization (ROP) of functionalized monomers, though not directly involving this specific compound, provide a conceptual framework for how such a molecule could be integrated into advanced polymer architectures. frontiersin.orgmdpi.comnih.gov

A Versatile Ligand in the Design of Coordination Chemistry

The carboxylic acid functionality of this compound allows it to act as a ligand, coordinating to metal ions to form metal-organic frameworks (MOFs) or discrete coordination complexes. The electronic properties of the phenyl ring, modulated by the electron-withdrawing fluorine atoms, can influence the coordination behavior of the carboxylate group and the resulting properties of the metal complex.

A review of metal complexes with naphthalene-based acetic acids demonstrates the versatility of this class of ligands in forming diverse structures with interesting magnetic and biological properties. mdpi.com By extension, this compound could be employed to create novel coordination compounds. The bromine atom on the ligand could also serve as a reactive site for further functionalization of the resulting complex, opening up possibilities for creating multifunctional materials.

A Component in the Development of Organic Electronics and Photoactive Materials

The field of organic electronics is rapidly advancing, with a continuous need for new materials with tailored electronic properties. The introduction of fluorine atoms into organic molecules is a well-established strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve charge injection and transport properties in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The difluorophenyl moiety is a component of photoactive materials. For example, a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been synthesized and studied for its photochromic properties. researchgate.net While this is not a direct application of this compound, it demonstrates the utility of the difluorophenyl group in creating photoactive molecules. The bromo-substituent on the target compound provides a convenient point for synthetic elaboration to incorporate it into larger conjugated systems suitable for organic electronic applications.

Contribution to Novel Synthetic Methodologies

The strategic placement of a bromine atom and a carboxylic acid group on a difluorinated phenyl ring makes this compound a versatile precursor for the synthesis of a wide array of more complex molecules. The inherent reactivity of these functional groups allows for their participation in numerous organic transformations, thereby enabling the construction of novel chemical entities with potential applications in medicinal chemistry, materials science, and agrochemicals.

One of the most significant applications of this compound in synthetic methodology is its role as a scaffold in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is amenable to reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of various substituents at the 2-position of the phenyl ring, leading to the formation of diverse biaryl, vinyl, alkynyl, and amino-substituted phenylacetic acid derivatives. The fluorine atoms on the aromatic ring can influence the electronic properties of the molecule and potentially enhance the metabolic stability of the resulting products, a desirable feature in drug discovery.

Furthermore, the carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides. This functional group manipulation opens up possibilities for further derivatization and the construction of more intricate molecular frameworks. For instance, the synthesis of novel heterocyclic compounds can be envisioned through intramolecular cyclization reactions involving the carboxylic acid moiety and a suitably introduced ortho-substituent.

Below is a table summarizing potential synthetic transformations utilizing this compound as a starting material, highlighting its versatility in creating new chemical structures.

| Reaction Type | Reactant | Catalyst/Reagent | Potential Product Class |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl acetic acid derivatives |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | Styrenyl acetic acid derivatives |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | Alkynylphenylacetic acid derivatives |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand, Base | N-Aryl amino acid derivatives |

| Esterification | Alcohol | Acid catalyst | Phenylacetic acid esters |

| Amidation | Amine | Coupling agent (e.g., DCC, EDC) | Phenylacetic acid amides |

Exploration in Catalysis Research (e.g., as a ligand component)

In the realm of catalysis, this compound and its derivatives hold potential for the development of novel ligands for transition metal catalysts. The presence of multiple coordination sites—the carboxylic acid group and the potential for introducing other donor atoms via modification of the bromo-substituent—allows for the design of ligands with tailored steric and electronic properties.

For example, the carboxylic acid can be used to anchor the molecule to a metal center, while a substituent introduced at the 2-position via a cross-coupling reaction can provide an additional coordination site, leading to the formation of bidentate or even polydentate ligands. The fluorine atoms can modulate the electron density on the phenyl ring, which in turn can influence the electronic properties of the coordinating atom and, consequently, the catalytic activity and selectivity of the resulting metal complex.

Derivatives of this compound could be explored as components of ligands for a variety of catalytic transformations, including asymmetric hydrogenation, C-H activation, and polymerization reactions. The modular nature of the synthesis of these potential ligands allows for the systematic tuning of their structure to optimize catalyst performance for a specific application.

The following table illustrates a hypothetical pathway for the synthesis of a novel phosphine-carboxylate ligand from this compound and its potential application in a palladium-catalyzed reaction.

| Step | Description | Reactants | Product |

| 1. Ligand Synthesis | Palladium-catalyzed phosphination | This compound, Diphenylphosphine | 2-(2-(Diphenylphosphino)-4,6-difluorophenyl)acetic acid (a novel ligand) |

| 2. Complex Formation | Reaction with a metal precursor | The synthesized ligand, Pd(OAc)₂ | A novel Palladium(II)-phosphine-carboxylate complex |

| 3. Catalytic Application | Use in a cross-coupling reaction | Aryl halide, Boronic acid | Biaryl product |

This exploration into new ligand architectures derived from this compound could lead to the discovery of catalysts with enhanced activity, stability, and selectivity for important organic transformations.

Advanced Analytical Methodologies for the Detection and Quantification of 2 2 Bromo 4,6 Difluorophenyl Acetic Acid

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is a cornerstone for the separation and analysis of chemical compounds. For a substituted phenylacetic acid like 2-(2-Bromo-4,6-difluorophenyl)acetic acid, chromatographic methods are essential for determining purity and separating it from potential positional isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds. The development of an HPLC method for this compound would focus on achieving a high-resolution separation from impurities and isomers. For related compounds, such as 2-Bromo-4,5-difluorophenylacetic acid, purity is often assessed by HPLC, with typical assays specifying purity levels of >97.5%. thermofisher.com

Method development would involve the systematic optimization of several parameters:

Stationary Phase: A reversed-phase C18 column is typically the first choice for separating moderately polar compounds like aromatic carboxylic acids. The hydrophobicity of the C18 stationary phase allows for good retention and separation based on differences in polarity.

Mobile Phase: A mixture of an aqueous solvent (often with a buffer to control the pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is standard. For acidic compounds, adjusting the pH of the aqueous phase with an acid like trifluoroacetic acid (TFA) or formic acid is common to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention. chiraltech.com

Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable, as the phenyl ring constitutes a chromophore that absorbs UV light. The analysis of similar bromo- and chloro-acetic acids has been performed with UV detection at 200 nm. sielc.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Example Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Reversed-phase separation based on polarity. |

| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile | Gradient elution to separate compounds with a range of polarities. |

| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Column Temp. | 30 °C | Maintains consistent retention times. |

| Detection | UV at 254 nm | Detection of the aromatic ring system. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

This table presents a hypothetical set of starting conditions for method development, based on common practices for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.gov Due to the low volatility of carboxylic acids, derivatization is typically required to convert them into more volatile esters or silyl (B83357) esters. gcms.cz

The process involves:

Derivatization: The carboxylic acid group of this compound can be converted into a methyl ester using reagents like trimethylsilyldiazomethane (B103560) or by heating with methanolic HCl. gcms.cz This increases the compound's volatility, making it suitable for GC analysis.

GC Separation: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane) would be used to separate the derivatized analyte from any volatile impurities.

MS Detection: The mass spectrometer detects the separated components, providing both molecular weight information and a characteristic fragmentation pattern that can be used for structural confirmation. The presence of bromine would yield a distinctive isotopic pattern (79Br and 81Br are in an approximate 1:1 ratio), which is a powerful diagnostic tool in mass spectrometry.

The compound this compound is achiral and does not have enantiomers. Therefore, chiral HPLC would not be applicable for its direct analysis. However, this technique would become relevant if the compound were used to synthesize a chiral molecule or if it were derivatized with a chiral reagent to form diastereomers. In such cases, chiral stationary phases (CSPs) would be used to separate the resulting stereoisomers. nih.gov For acidic compounds, anion-exchanger type CSPs have shown remarkable performance in enantiomer resolution. chiraltech.com The separation mechanism is based on the ionic exchange between the analyte and the chiral selector on the stationary phase. chiraltech.com

Hyphenated Techniques for Structural Confirmation and Trace Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for unequivocal structural confirmation and sensitive trace analysis. nih.govnumberanalytics.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful hyphenated techniques. researchgate.net It combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. For this compound, LC-MS would be used to:

Confirm the molecular weight of the compound.

Provide fragmentation data (using MS/MS) to confirm the structure, for instance, by observing the loss of the carboxylic acid group or cleavage of the bromine atom. researchgate.net

Detect and identify trace-level impurities.

Other Hyphenated Techniques: Techniques like LC-NMR and GC-IR could also be employed for comprehensive structural elucidation, although they are less common in routine analysis. nih.govscispace.com LC-NMR, for example, allows for the acquisition of NMR spectra of compounds separated by HPLC, providing detailed structural information. researchgate.net

Table 2: Application of Hyphenated Techniques

| Technique | Information Provided | Application for this compound |

| LC-MS | Molecular Weight, Structural Fragments | Confirmation of identity, impurity profiling. |

| GC-MS | Molecular Weight, Fragmentation Pattern | Analysis of volatile derivatives, identification of volatile impurities. |